
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride, also known as L-BMAA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential involvement in the development of neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Synthesis in Anticancer Agents : A range of S-glycosyl and S-alkyl derivatives, including compounds related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and shown significant in vitro anticancer activities against different cancer cell lines. These compounds, such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, exhibit active cytotoxic agents properties (Saad & Moustafa, 2011).
Antidepressant Activity
- Potential Antidepressant Properties : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a related bromo compound, showed antidepressant activities in mice. This suggests the potential for compounds in this family, including Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, to be investigated for antidepressant properties (Yuan, 2012).
Antiandrogen Activity
- Antiandrogenic Effects : Derivatives of 2-hydroxypropionanilides, which are structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and tested for antiandrogen activity. This research could lead to the development of novel antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Cardiovascular Research
- Cardiovascular Pharmacology : Research on analogs of indorenate, including compounds like Methyl 3‐amino‐(1H‐indol‐3‐yl) propanoate hydrochloride, has been conducted to evaluate their cardiovascular effects. This includes studying their antihypertensive effects and actions on blood pressure and vascular tone (Pérez-Alvarez et al., 1999).
Material Science
- Copolymerization in Material Science : Ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and utilized in the copolymerization with styrene for potential applications in material science (Kharas et al., 2016).
Amino Acid Synthesis
- Amino Acid Synthesis : Research includes the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, which are structurally similar to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride. This research is significant for developing novel amino acids (Laue et al., 2000).
Antimalarial Activity
- Antimalarial Drug Development : Studies on compounds such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been conducted. These compounds have shown excellent activity against resistant strains of malaria, suggesting potential applications in antimalarial drug development (Werbel et al., 1986).
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHBEOMKWJVGY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2670691.png)

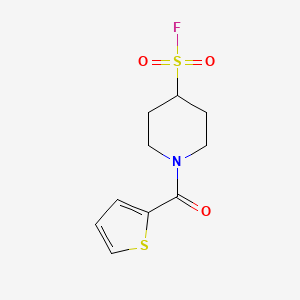
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)
![7-Fluoro-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2670700.png)
![6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2670701.png)
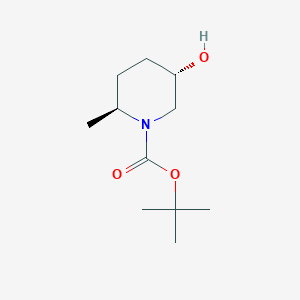
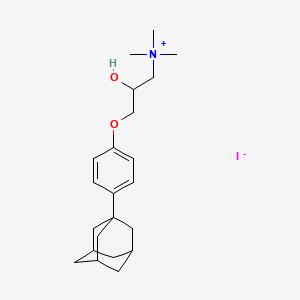
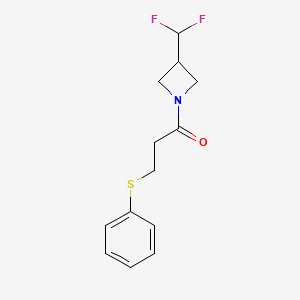
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2670706.png)

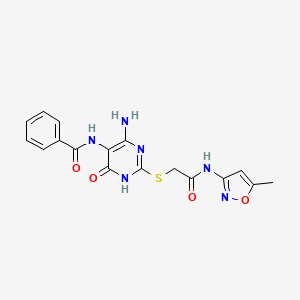
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)